Allyl methyl carbonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential as a Biofuel Precursor

One potential application of AMC lies in its potential conversion into biofuels. Studies have shown that AMC can be efficiently converted into biobutanol, a promising renewable fuel source, through a process known as catalytic hydrogenation. [Source: "Catalytic hydrogenation of allyl methyl carbonate to biobutanol over Cu-ZnO catalysts"] This research suggests that AMC could play a role in the development of sustainable transportation fuels.

Use in Organic Synthesis

AMC can also be used as a building block in organic synthesis. Its reactivity as a carbonate ester allows it to participate in various chemical reactions, enabling the creation of more complex molecules. For example, a study explored the use of AMC in the synthesis of novel cyclic carbonates, potentially useful in various applications like drug delivery and material science. [Source: "Synthesis and characterization of novel cyclic carbonates derived from allyl methyl carbonate"]

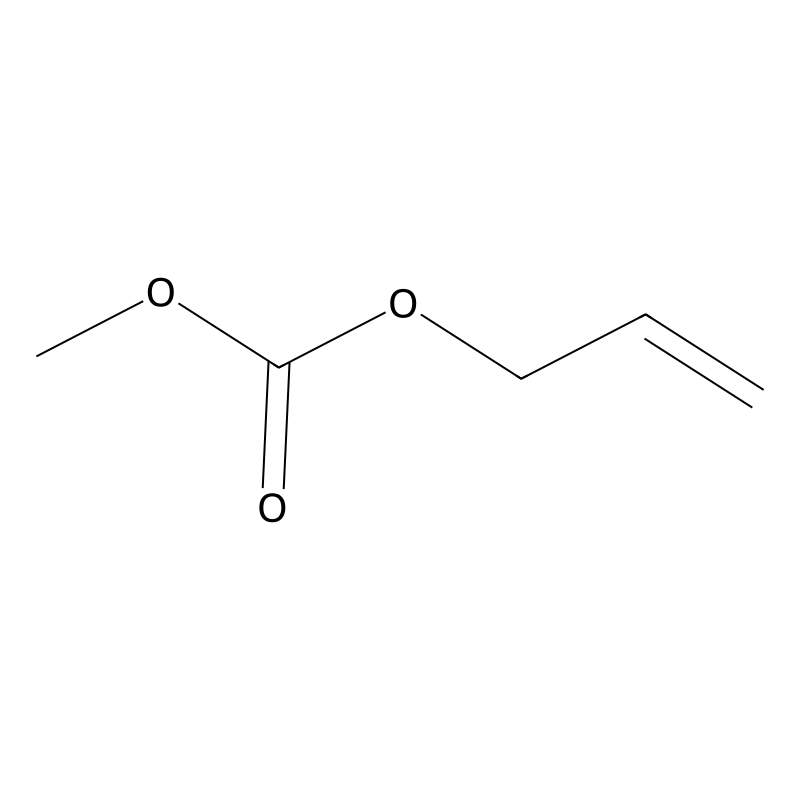

Allyl methyl carbonate is an organic compound with the chemical formula C₄H₈O₃. It is classified as an allyl carbonate, which contains an allyl group (a vinyl group with a terminal double bond) attached to a carbonate moiety. This compound is colorless and has a fruity odor, making it useful in various chemical applications. Its structure consists of a methyl ester of allyl carbonate, where the carbonate group is derived from carbonic acid.

- Palladium-Catalyzed Reactions: It is frequently used in palladium-catalyzed processes, such as the synthesis of allylated compounds. For example, it can react with azides to form allylated quinolines and isoquinolines through a cyclization-allylation mechanism, yielding high product yields under specific conditions (e.g., using Pd(PPh₃)₄ as a catalyst) .

- Three-Component Coupling: In another reaction, allyl methyl carbonate can be involved in three-component coupling reactions with cyano compounds and trimethylsilyl azide to produce 2-allyltetrazoles .

- Oxidation Reactions: The compound can also participate in oxidation reactions where it reacts with secondary or allylic alcohols in the presence of ruthenium catalysts to yield ketones or α,β-unsaturated aldehydes .

Allyl methyl carbonate can be synthesized through various methods:

- Direct Esterification: One common method involves the reaction of allyl alcohol with methyl chloroformate in the presence of a base, leading to the formation of allyl methyl carbonate.

- Palladium-Catalyzed Synthesis: As mentioned earlier, it can be synthesized via palladium-catalyzed reactions that allow for the incorporation of other functional groups into the molecule, enhancing its utility in organic synthesis .

Allyl methyl carbonate has several important applications:

- Chemical Intermediate: It serves as an intermediate in organic synthesis, particularly in the preparation of various allylated compounds that are useful in pharmaceuticals and agrochemicals.

- Polymer Production: The compound can be polymerized to create polycarbonate materials, which are valued for their transparency and impact resistance.

- Flavoring Agent: Due to its fruity odor, it may also find applications in the food industry as a flavoring agent or fragrance component.

Studies on the interactions involving allyl methyl carbonate primarily focus on its reactivity with other chemicals rather than biological interactions. Its role as a reagent in palladium-catalyzed reactions highlights its ability to interact effectively with various substrates, facilitating complex organic transformations .

Allyl methyl carbonate shares structural similarities with other carbonates and allylic compounds. Here are some comparable compounds:

| Compound Name | Structure/Characteristics | Unique Features |

|---|---|---|

| Allyl acetate | C₄H₈O₂; an ester formed from acetic acid | Used primarily as a solvent and flavoring agent |

| Vinyl acetate | C₄H₈O₂; an acetate ester | Commonly used in polymer production (polyvinyl acetate) |

| Ethyl carbamate | C₅H₁₁NO₂; an ethyl ester of carbamic acid | Known for its use as a pharmaceutical intermediate |

| Allyl phenyl carbonate | C₉H₁₀O₃; contains phenyl group | Used in specialty polymers and coatings |

Uniqueness of Allyl Methyl Carbonate: Unlike some similar compounds, allyl methyl carbonate's unique reactivity profile allows it to participate effectively in palladium-catalyzed processes, making it particularly valuable for synthesizing complex organic molecules. Its ability to serve both as a reactive intermediate and as a precursor for polymerization sets it apart from simpler esters and carbonates.

Allyl methyl carbonate is definitively identified by its Chemical Abstracts Service registry number 35466-83-2 and conforms to the molecular formula C₅H₈O₃ with a precise molecular weight of 116.12 grams per mole. The compound's systematic nomenclature according to International Union of Pure and Applied Chemistry conventions designates it as methyl prop-2-enyl carbonate, while alternative accepted names include carbonic acid allyl methyl ester and methyl 2-propen-1-yl carbonate. The structural identity is further characterized by its unique InChI key YHLVIDQQTOMBGN-UHFFFAOYSA-N and canonical SMILES notation COC(=O)OCC=C, which precisely defines its molecular connectivity.

The physical and chemical properties of allyl methyl carbonate reflect its carbonate ester nature and allyl functionality. The compound appears as a colorless to almost colorless clear liquid under standard conditions, exhibiting a boiling point of 131 degrees Celsius and a specific gravity of 1.022 to 1.03 grams per milliliter at 25 degrees Celsius. Its refractive index measures between 1.4050 and 1.4090 at 20 degrees Celsius using 589 nanometer light, providing a reliable identification parameter for analytical purposes. The compound demonstrates moderate volatility with a flash point of 33 degrees Celsius, indicating its flammable nature under appropriate conditions.

| Property | Value | Reference Source |

|---|---|---|

| Molecular Formula | C₅H₈O₃ | |

| Molecular Weight | 116.12 g/mol | |

| Boiling Point | 131°C | |

| Density | 1.022-1.03 g/mL | |

| Refractive Index | 1.4050-1.4090 | |

| Flash Point | 33°C | |

| Appearance | Colorless liquid |

Commercial specifications for allyl methyl carbonate typically require a minimum purity of 98.0 percent as determined by gas chromatography, with the compound being supplied in various container sizes ranging from 5 milliliters to larger bulk quantities depending on application requirements. The European Community has assigned multiple identification numbers including 468-750-5 and 628-529-8, reflecting its established status in commercial chemical databases. Additional registry numbers include the MDL number MFCD00134545 and Reaxys Registry Number 1746960, facilitating comprehensive literature searches and chemical database queries.

Historical Development in Synthetic Chemistry

The historical development of allyl methyl carbonate in synthetic chemistry traces its origins to the pioneering work of Hermann Otto Laurenz Fischer in 1929, who first successfully synthesized this simplest allyl alkyl carbonate. Fischer's initial synthesis represented a significant advancement in carbonate ester chemistry, establishing the foundational synthetic methodology that would later influence numerous developments in organic synthesis. This early work preceded by several decades the full appreciation of allyl carbonates' synthetic potential, which would emerge more prominently in the latter half of the twentieth century.

The transformative period for allyl methyl carbonate applications began in 1962 with the introduction of the Tsuji-Trost reaction, a palladium-catalyzed allylic substitution process that revolutionized the synthetic utility of allyl carbonates. Jiro Tsuji's initial work demonstrated that allyl carbonates could serve as highly effective electrophilic partners in palladium-catalyzed reactions, while Barry Trost's subsequent developments expanded the scope and understanding of these transformations. The Tsuji-Trost methodology revealed that allyl carbonates possessed distinct advantages over traditional allylating reagents such as allyl bromide, primarily because the carbonate leaving group generates carbon dioxide and an alkoxide upon departure, eliminating the need for additional base in the reaction system.

Commercial recognition of allyl methyl carbonate's industrial potential materialized in 1982 when Tokuyama Corporation achieved the first large-scale synthesis using sodium carbonate methodology. This commercial milestone marked the beginning of allyl methyl carbonate's availability as a raw material for plastic lens production, demonstrating its practical applications beyond academic research settings. The Tokuyama Corporation's success in commercializing the compound validated the synthetic methods developed over the preceding decades and established a foundation for further industrial applications.

Synthetic methodology development for allyl methyl carbonate has evolved to encompass multiple approaches, each offering distinct advantages depending on the desired scale and purity requirements. The primary synthetic routes involve consecutive nucleophilic acyl substitution reactions utilizing allyl alcohol and various electrophilic carbonyl donors. One established method employs dialkyl dicarbonates or alkyl chloroformates under basic conditions such as butyllithium or pyridine, providing high yields of the corresponding allyl alkyl carbonates. Alternative approaches utilize phosgene as the electrophilic carbonyl source, though this method requires careful handling of the toxic reagent and neutralization of hydrogen chloride byproducts.

The urea-based synthesis represents another significant methodological development, offering a more environmentally benign approach compared to phosgene-based methods. This synthetic route proceeds through a two-stage mechanism where urea serves as the carbonyl source, providing stable reaction conditions and avoiding the safety concerns associated with phosgene handling. Transesterification processes have also been developed, allowing for the conversion of other carbonate esters to allyl methyl carbonate under appropriate catalytic conditions.

Contemporary research continues to expand the synthetic applications of allyl methyl carbonate, particularly in palladium-catalyzed transformations where it serves as both electrophilic and nucleophilic reagent. The compound's ability to participate in carbon-carbon bond formation reactions has made it valuable for constructing complex molecular architectures, especially those containing quaternary carbon centers. Modern synthetic applications have demonstrated that allyl methyl carbonate can facilitate the formation of various carbon-heteroatom bonds, including those with nitrogen, oxygen, and sulfur nucleophiles.

The historical trajectory of allyl methyl carbonate research illustrates the compound's evolution from a basic chemical curiosity to an essential synthetic reagent. Current investigations focus on developing more efficient catalytic systems for its utilization, exploring asymmetric transformations that leverage its prochiral nature, and expanding its applications in polymer chemistry and materials science. These ongoing developments suggest that allyl methyl carbonate will continue to play an important role in synthetic organic chemistry, building upon its rich historical foundation established over nearly a century of research and development.

Transesterification represents the primary synthetic route for allyl methyl carbonate production, involving the exchange of alkoxy groups between esters and alcohols [1]. The most widely employed method utilizes dimethyl carbonate as the carbonate source and allyl alcohol as the nucleophilic partner [2]. This reaction proceeds through a nucleophilic acyl substitution mechanism where the allyl alcohol attacks the carbonyl carbon of dimethyl carbonate, resulting in the formation of allyl methyl carbonate and methanol as a by-product [3].

The transesterification mechanism operates through two distinct pathways depending on the reaction conditions [1]. Under basic conditions, the alcohol undergoes deprotonation to form an alkoxide ion, which subsequently performs a nucleophilic attack on the carbonyl carbon of the carbonate ester [3]. The intermediate formed then eliminates the leaving group, regenerating the carbonyl functionality and producing the desired transesterified product [4]. In acidic conditions, the carbonyl oxygen is protonated first, activating the carbonyl carbon toward nucleophilic attack by the alcohol [3].

A representative synthesis involves the reaction of allyl alcohol with dimethyl carbonate in the presence of potassium carbonate as a catalyst [2]. The reaction mixture contains 422 grams of allyl alcohol, 2120 grams of dimethyl carbonate, and 1.0 gram of potassium carbonate, maintained at 90°C for 10 hours under reflux conditions with continuous removal of formed methanol [2]. This methodology achieves quantitative conversion with high selectivity toward allyl methyl carbonate formation [2].

| Reactants | Catalyst | Temperature (°C) | Reaction Time (h) | Molar Ratio (DMC:Alcohol) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|---|---|

| Allyl alcohol + Dimethyl carbonate | Potassium carbonate (1.0 g, 7.3 mmol) | 90 | 10 | 23.6:7.27 | >95 | >95 |

| Cinnamyl alcohol + Dimethyl carbonate | Sodium aluminate (spray-dried) | 90 | 8 | 10:1 | 99 | ~100 |

| Allyl alcohol + Dimethyl carbonate | Potassium carbonate (0.25 mol%) | 60 | 6 | 50:1 | 100 | 100 |

| Primary alcohols + Dimethyl carbonate | Sodium aluminate (commercial) | 90 | 8 | 10:1 | 90 | >95 |

The reaction equilibrium can be driven toward product formation through continuous removal of methanol, which shifts the equilibrium according to Le Chatelier's principle [3]. Alternative approaches involve using excess dimethyl carbonate to favor forward reaction kinetics [5]. The choice of catalyst significantly influences both reaction rate and selectivity, with basic catalysts generally providing superior performance compared to acidic counterparts [6].

Catalytic Synthesis Pathways

Catalytic synthesis of allyl methyl carbonate employs various heterogeneous and homogeneous catalyst systems to enhance reaction efficiency and selectivity [7]. Sodium aluminate emerges as a particularly effective heterogeneous catalyst, demonstrating exceptional activity in the carboxymethylation of allyl alcohol with dimethyl carbonate [7]. The spray-dried sodium aluminate catalyst achieves near-quantitative conversion of cinnamyl alcohol to the corresponding methyl carbonate with selectivity approaching 100 percent [7].

The sodium aluminate catalyzed process operates under mild conditions, utilizing dimethyl carbonate both as reactant and solvent at 90°C [7]. The reaction mechanism involves the formation of an alkoxide intermediate on the catalyst surface, followed by nucleophilic attack on the carbonyl carbon of dimethyl carbonate [7]. The catalyst demonstrates remarkable stability and recyclability, maintaining consistent activity over five consecutive reaction cycles without significant performance degradation [7].

Palladium-based catalysts offer alternative pathways for allyl methyl carbonate synthesis through cyclization-allylation processes [8]. Palladium tetrakis(triphenylphosphine) in combination with potassium phosphate or sodium acetate catalyzes the formation of allylated products using allyl methyl carbonate as the allylating agent [8]. These reactions proceed at 100°C in dimethylformamide solvent, achieving good to high yields of the desired products [8].

| Catalyst Type | Catalyst Loading | Reaction Medium | Activity | Selectivity | Recyclability |

|---|---|---|---|---|---|

| Potassium carbonate | 7.3 mmol (1.0 g) | Neat/Reflux | High | >95% | Limited |

| Sodium aluminate (NaAlO₂) | 0.1-0.2 g per 5 mmol substrate | Dimethyl carbonate | Very high | ~100% | Excellent (5 cycles) |

| Palladium tetrakis(triphenylphosphine) | 10 mol% | Dimethylformamide | Moderate | 85-90% | Moderate |

| Cerium oxide supported | 15-200 g/m² | Continuous flow | High | >95% | Excellent |

| Sodium methanolate | 0.25 mol% | Solvent-free | High | >95% | Moderate |

Cerium oxide-containing catalysts supported on structured base materials provide another viable catalytic pathway [9]. These catalysts function effectively in continuous flow reactors, converting carbon dioxide and alcohols to carbonate esters in the presence of dehydrating agents [9]. The catalytic layer containing cerium oxide and inorganic binders demonstrates high durability and resistance to catalyst separation during prolonged operation [9].

The choice of base additive significantly affects catalytic performance in carbonate synthesis [5]. Potassium methoxide and sodium methanolate exhibit superior activity compared to traditional inorganic bases [6]. Basic catalysts facilitate the formation of alkoxide nucleophiles, which readily attack the electrophilic carbonyl carbon of dimethyl carbonate [10]. The reaction proceeds through a consecutive mechanism involving initial methoxycarbonylation followed by methylation and final demethoxycarbonylation [11].

Industrial-Scale Production Techniques

Industrial production of allyl methyl carbonate employs continuous processes designed to maximize throughput while maintaining product quality [12]. The production methodology typically involves continuous multi-stage distillation columns equipped with catalytic sections to facilitate the transesterification reaction [12]. These systems operate at production scales exceeding one ton per hour, utilizing precisely controlled temperature and pressure conditions [12].

The industrial process begins with the continuous feeding of starting materials into the first distillation column containing the catalyst [12]. The reaction proceeds simultaneously with separation, allowing for the continuous withdrawal of low boiling point components from the column top and high boiling point products from the bottom [12]. This reactive distillation approach enhances process efficiency by combining reaction and separation in a single unit operation [12].

Process intensification techniques involve the use of structured catalytic reactors with optimized heat and mass transfer characteristics [13]. Continuous flow reactors equipped with fixed catalyst beds enable precise control of residence time and temperature profiles [13]. The reactor design incorporates features for effective heat removal and product separation to maintain optimal reaction conditions [13].

| Parameter | Typical Value | Optimization Target | Control Method |

|---|---|---|---|

| Production Scale | 1-10 tons/hour | High throughput | Flow rate adjustment |

| Reactor Type | Continuous stirred tank reactor | Efficient mixing | Agitation speed |

| Operating Pressure | 1-7.5 MPa | Equilibrium control | Back pressure valve |

| Residence Time | 1-10 hours | Complete conversion | Catalyst concentration |

| Heat Removal | External cooling | Temperature control | Heat exchanger design |

| Product Purity | >99% | Product quality | Distillation columns |

| By-product Formation | <1% | Selectivity enhancement | Reaction conditions |

Water removal systems play a crucial role in industrial carbonate production [14]. Molecular sieves positioned in the gas phase of the reactor effectively remove water formed during the reaction, preventing reverse hydrolysis and improving overall yield [14]. Dehydrating agents such as 2,2-dimethoxypropane can be incorporated into the liquid phase to enhance water removal efficiency [14].

The industrial process incorporates multiple distillation columns for product purification and impurity removal [15]. The first column separates low boiling components including unreacted methanol and dimethyl carbonate [15]. Subsequent columns focus on removing high boiling impurities and achieving the desired product purity specifications [15]. Side-stream extraction allows for the recovery of intermediate compounds and recycling of unreacted starting materials [15].

Purification and Isolation Strategies

Purification of allyl methyl carbonate requires careful consideration of its physical properties and potential impurities [16]. The compound exhibits a boiling point of 143.2°C at 760 mmHg and a density of 1.0 grams per cubic centimeter, facilitating separation through conventional distillation techniques [16]. The relatively low flash point of 33.9°C necessitates appropriate safety measures during purification operations [16].

Distillation represents the primary purification method for allyl methyl carbonate [2]. Following the transesterification reaction, the crude product mixture undergoes fractional distillation to separate the desired carbonate from unreacted starting materials and by-products [2]. The distillation process typically employs a short column packed with silica gel to remove catalyst residues before the main separation step [2].

| Property | Value | Purification Method | Efficiency |

|---|---|---|---|

| Molecular Weight | 116.12 g/mol | Distillation | High |

| Boiling Point | 143.2°C at 760 mmHg | Fractional distillation | Very high |

| Density | 1.0 ± 0.1 g/cm³ | Solvent extraction | Moderate |

| Flash Point | 33.9°C | Column chromatography | High |

| Melting Point | Not available | Crystallization | Not applicable |

| Solubility in Water | Limited | Liquid-liquid extraction | Moderate |

| Vapor Pressure | Moderate | Vacuum distillation | High |

Solvent extraction techniques provide an alternative purification approach, particularly for removing acidic impurities [17]. The crude reaction mixture is treated with saturated sodium carbonate solution in a separatory funnel [17]. The basic solution neutralizes residual acidic components, converting them to water-soluble salts that partition into the aqueous phase [17]. The organic layer containing the purified carbonate is then separated and subjected to further purification if necessary [17].

Column chromatography offers high-resolution separation for analytical-scale purifications [18]. Silica gel columns eluted with ethyl acetate-hexanes mixtures effectively separate allyl methyl carbonate from structurally similar impurities [18]. The method proves particularly useful for removing catalyst residues and trace organic impurities that cannot be eliminated through distillation alone [18].

Advanced purification strategies involve the use of specialized distillation apparatus designed to prevent scale formation and product degradation [15]. The incorporation of reaction vessels for converting formaldehyde impurities to less volatile acetals prevents polymer formation in the distillation column [15]. Multiple distillation stages with intermediate purification steps ensure the achievement of high product purity suitable for demanding applications [15].

Nuclear Magnetic Resonance Profiling

Proton Nuclear Magnetic Resonance Spectroscopy

Allyl methyl carbonate exhibits characteristic Nuclear Magnetic Resonance spectroscopic patterns that provide unambiguous structural identification [1] [2]. The compound displays distinct ¹H Nuclear Magnetic Resonance signals that correspond to its fundamental structural elements. The vinyl proton system manifests as a complex multiplet in the region of 5.85-5.95 parts per million, attributed to the internal vinyl hydrogen (CH=CH₂) [1]. The terminal vinyl protons appear as multiplets within the range of 5.20-5.40 parts per million, representing the diastereotopic methylene protons of the allyl terminus [1].

The methylene bridge connecting the allyl group to the carbonate functionality demonstrates characteristic resonance patterns at 4.60-4.80 parts per million, appearing as a multiplet due to coupling with the adjacent vinyl system [1]. The methoxy group attached to the carbonate moiety exhibits a distinctive singlet at 3.80 parts per million, integrating for three protons and serving as a reliable diagnostic signal for structural confirmation [1].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The ¹³C Nuclear Magnetic Resonance spectrum of allyl methyl carbonate provides comprehensive information regarding the carbon framework and electronic environment [3] [4]. The carbonyl carbon of the carbonate functionality appears as a characteristic singlet in the downfield region at 155-160 parts per million, reflecting the deshielding effect of the electron-withdrawing carbonate group [3] [5]. This chemical shift range is consistent with carbonate carbonyl carbons, which typically resonate between 150-180 parts per million [5].

The vinyl carbon system displays two distinct resonances: the internal vinyl carbon appears at 130-135 parts per million as a doublet due to coupling with the attached proton, while the terminal vinyl carbon resonates at 115-120 parts per million as a triplet resulting from coupling with the two terminal protons [3] [5]. The methylene carbon bridging the allyl and carbonate portions exhibits a singlet at 65-70 parts per million, characteristic of carbon atoms bonded to oxygen in ester-like environments [5]. The methoxy carbon appears as a singlet at 54-55 parts per million, typical for methoxy carbons in carbonate esters [5].

Mass Spectrometric Analysis

Electron Ionization Mass Spectrometry

Mass spectrometric analysis of allyl methyl carbonate under electron ionization conditions reveals characteristic fragmentation patterns that confirm molecular structure and provide insights into gas-phase decomposition pathways [6] [7] [8]. The molecular ion peak [M]⁺ appears at mass-to-charge ratio 116, corresponding to the molecular weight of the compound, typically exhibiting moderate intensity (15-30% relative abundance) [6] [7].

Fragmentation Pathways and Ion Formation

The fragmentation behavior of allyl methyl carbonate follows predictable patterns consistent with carbonate ester chemistry and allylic systems [7] [8]. The base peak commonly appears at mass-to-charge ratio 41, corresponding to the allyl cation [C₃H₅]⁺, which demonstrates the stability of this fragment under electron ionization conditions [7] [8]. This ion results from alpha cleavage adjacent to the carbonate functionality, a characteristic fragmentation pattern for allylic carbonates [8].

Secondary fragmentation produces the carbomethoxy cation [COOCH₃]⁺ at mass-to-charge ratio 59, representing 25-35% relative intensity [7]. This fragment arises from cleavage of the allyl-oxygen bond, generating a stabilized oxonium ion characteristic of methyl carbonate systems [7] [8]. The methoxy radical loss generates an ion at mass-to-charge ratio 85 [M-OCH₃]⁺, accounting for 20-30% relative intensity [7].

Additional significant fragments include the methoxy cation [OCH₃]⁺ at mass-to-charge ratio 31 (30-50% intensity), the formyl cation [CHO]⁺ at mass-to-charge ratio 29 (20-40% intensity), and the methyl cation [CH₃]⁺ at mass-to-charge ratio 15 (10-25% intensity) [7] [8]. These fragmentation patterns provide comprehensive structural confirmation and enable differentiation from closely related carbonate esters [8].

Thermodynamic Properties

Boiling Point and Phase Behavior

Atmospheric Pressure Boiling Point

Allyl methyl carbonate exhibits a normal boiling point of 131.0°C under standard atmospheric pressure (760 millimeters of mercury) [9] [10] [11]. This boiling point reflects the molecular weight and intermolecular forces present in the liquid phase, including dipole-dipole interactions arising from the polar carbonate functionality [9] [11]. Under reduced pressure conditions (35 millimeters of mercury), the compound demonstrates a significantly lower boiling point of 59-60°C, indicating normal vapor pressure-temperature relationships consistent with the Clausius-Clapeyron equation [12] [13] [14].

Phase Transition Characteristics

The compound maintains liquid phase stability across a wide temperature range under ambient conditions [9] [15]. Temperature-dependent studies indicate that allyl methyl carbonate demonstrates normal liquid-vapor equilibrium behavior without unusual phase transition anomalies [9] [15]. The flash point determination reveals ignition at 33°C under closed cup conditions, indicating moderate volatility and flammability characteristics [9] [15] [11].

Vapor Pressure Relationships

Vapor pressure measurements at 25°C yield a value of 5.4 millimeters of mercury, indicating moderate volatility under ambient conditions [13]. This vapor pressure value positions allyl methyl carbonate within the range of semi-volatile organic compounds, facilitating both liquid-phase synthetic applications and potential gas-phase transport under elevated temperatures [13].

Density and Refractive Index Relationships

Density Measurements and Temperature Dependence

Precision density measurements conducted at 25°C consistently yield values of 1.022 grams per milliliter across multiple independent determinations [12] [13] [14]. The specific gravity measured at 20°C relative to water at 20°C demonstrates a value of 1.03, indicating density slightly greater than water due to the presence of multiple heteroatoms and the carbonate functionality [9] [15]. These density values remain consistent across different commercial sources and purification methods, suggesting inherent molecular properties rather than impurity effects [9] [15] [12].

Refractive Index Characterization

Refractive index measurements performed using standard Abbe refractometry at 20°C and 589 nanometers (sodium D-line) consistently fall within the range of 1.4050-1.4090 [16] [17] [18]. Multiple commercial sources report slightly different values within this range: TCI reports 1.41 [9] [15], Sigma-Aldrich specifies 1.406 [12] [14], and Thermo Fisher Scientific indicates 1.4050-1.4070 [16] [18]. These variations likely reflect slight differences in measurement conditions, temperature control, or purity specifications rather than fundamental molecular property differences [16] [17] [18].

The refractive index value correlates with the molecular polarizability and electronic structure of allyl methyl carbonate [16]. The presence of the conjugated allyl system and the polar carbonate functionality contributes to the overall molecular polarizability, resulting in the observed refractive index within the typical range for organic carbonates and allylic compounds [16] [17].

Reactivity Profile Analysis

Palladium-Catalyzed Transformations

Allyl methyl carbonate demonstrates exceptional reactivity in palladium-catalyzed processes, serving as a versatile allylating agent under mild conditions [19] [20] [21]. The compound readily undergoes oxidative addition with zero-valent palladium species, forming π-allylpalladium intermediates that participate in nucleophilic substitution reactions [19] [21]. These transformations proceed with high regioselectivity, typically favoring substitution at the less hindered terminus of the allyl system [20] [21].

The Tsuji-Trost reaction represents a particularly significant application, where allyl methyl carbonate reacts with carbon nucleophiles in the presence of tetrakis(triphenylphosphine)palladium(0) to generate substituted allyl derivatives with excellent regiocontrol [20] [21]. The reaction proceeds under neutral conditions, eliminating the need for strong bases and providing operational advantages over traditional allyl halide chemistry [21].

Three-Component Coupling Reactions

Advanced synthetic applications include three-component coupling reactions involving allyl methyl carbonate, aryl isocyanides, and trimethylsilyl azide in the presence of palladium catalysts [19]. These transformations generate allyl cyanamides with high efficiency and functional group tolerance [19]. The reaction mechanism involves formation of η³-allylpalladium intermediates that undergo nucleophilic attack by cyanamide species generated in situ [19].

Asymmetric Allylation Processes

Enantioselective transformations utilizing chiral palladium catalysts achieve high levels of stereochemical control (>90% enantiomeric excess) in asymmetric allylic alkylation reactions [20] [21]. These processes employ specialized chiral ligands such as tetradentate Trost ligands or chiral phosphine systems to induce asymmetry during the π-allylpalladium intermediate formation and subsequent nucleophilic attack [21].

Decarboxylative Allylation Mechanisms

Allyl methyl carbonate participates in decarboxylative allylation reactions with β-keto esters and related substrates [22] [21]. The mechanism involves initial palladium-catalyzed activation of the carbonate, followed by decarboxylation to generate nucleophilic enolate species that undergo allylation [22] [21]. These transformations provide efficient access to α-allyl ketones and related compounds under mild reaction conditions [22] [21].

Hydrolytic Stability and Decomposition

Under aqueous acidic or basic conditions, allyl methyl carbonate undergoes hydrolysis to generate allyl alcohol, methanol, and carbon dioxide [21]. The rate of hydrolysis depends on pH, temperature, and ionic strength, with faster decomposition observed under strongly basic conditions [21]. Thermal decomposition at temperatures exceeding 200°C leads to complex mixture formation through various radical and ionic pathways [21].

Oxidative Transformations

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant